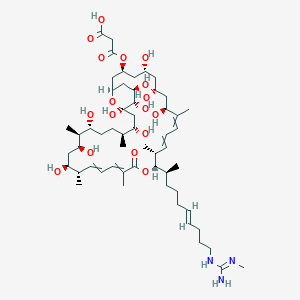

Azalomycin F4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azalomycin F4 is a natural polyhydroxy macrolide compound produced by certain Streptomyces strains. It is known for its remarkable antimicrobial activities, particularly against a variety of fungal pathogens

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azalomycin F4 is typically isolated from the culture broth of Streptomyces species. The isolation process involves a series of chromatographic techniques to purify the compound . The synthetic routes for this compound are complex and involve multiple steps, including fermentation, extraction, and purification.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces strains in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The use of optimized fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

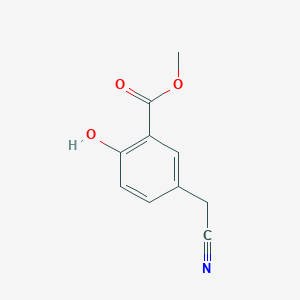

Azalomycin F4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include its analogs and derivatives, which exhibit varying degrees of antimicrobial activity. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Applications De Recherche Scientifique

Azalomycin F4 has a wide range of scientific research applications:

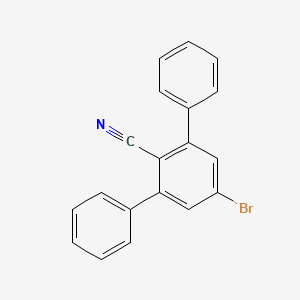

Chemistry: It is used as a model compound for studying macrolide synthesis and structure-activity relationships.

Biology: this compound is employed in research on microbial interactions and the mechanisms of antimicrobial resistance.

Medicine: The compound is investigated for its potential as an antifungal and antibacterial agent, particularly against drug-resistant strains.

Mécanisme D'action

Azalomycin F4 exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) synthesis pathway in bacteria. It binds to the active center of LTA synthetase, disrupting the cell envelope and leading to cell lysis. This interaction involves the binding sites of substrates and the LTA prolongation, particularly the residues Lys299, Phe353, Trp354, and His416 . The compound’s guanidyl group also interacts electrostatically with the negatively charged phosphate of LTA, accelerating LTA release .

Comparaison Avec Des Composés Similaires

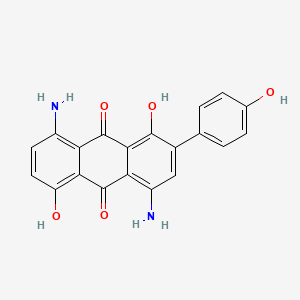

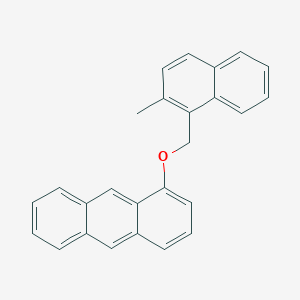

Azalomycin F4 is part of a family of azalomycin derivatives, including Azalomycin F4a, Azalomycin F4b, Azalomycin F5a, and Azalomycin F5b . These compounds share similar structures but differ in their side chains and functional groups, which influence their antimicrobial activities. Compared to other macrolides, this compound is unique due to its broad-spectrum activity and its ability to target multiple microbial pathways.

Similar Compounds

- Azalomycin F4a

- Azalomycin F4b

- Azalomycin F5a

- Azalomycin F5b

These compounds are structurally related to this compound and exhibit varying degrees of antimicrobial activity .

Propriétés

Formule moléculaire |

C56H95N3O17 |

|---|---|

Poids moléculaire |

1082.4 g/mol |

Nom IUPAC |

3-[[(1R,3S,5R,7R,9S,14R,15S,22S,23S,25S,26S,27R,30S,31S,33R,34S,35R)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-15-[(E,2S)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C56H95N3O17/c1-33-18-15-20-37(5)52(36(4)17-13-11-9-10-12-14-24-59-55(57)58-8)75-54(72)38(6)21-16-19-34(2)46(64)30-47(65)39(7)44(62)23-22-35(3)49(67)32-56(73)53(71)48(66)29-43(76-56)28-42(74-51(70)31-50(68)69)26-40(60)25-41(61)27-45(33)63/h9-10,15-16,18-21,34-37,39-49,52-53,60-67,71,73H,11-14,17,22-32H2,1-8H3,(H,68,69)(H3,57,58,59)/b10-9+,19-16?,20-15?,33-18?,38-21?/t34-,35-,36-,37+,39-,40+,41+,42-,43-,44+,45-,46-,47-,48+,49-,52-,53-,56+/m0/s1 |

Clé InChI |

BQEFTEXUBGKSRY-KOCYUUFSSA-N |

SMILES isomérique |

C[C@H]1CC[C@H]([C@@H]([C@H](C[C@@H]([C@H](C=CC=C(C(=O)O[C@H]([C@@H](C=CC=C([C@H](C[C@@H](C[C@H](C[C@@H](C[C@H]2C[C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)C)O)O)C)O |

SMILES canonique |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=NC)N)C)C)O)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)

![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)

![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)